2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile

Catalog No.
S2648386
CAS No.
325139-63-7
M.F
C13H9F3N2O
M. Wt
266.223
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonit...

CAS Number

325139-63-7

Product Name

2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile

IUPAC Name

2-(furan-2-yl)-2-[4-(trifluoromethyl)anilino]acetonitrile

Molecular Formula

C13H9F3N2O

Molecular Weight

266.223

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)9-3-5-10(6-4-9)18-11(8-17)12-2-1-7-19-12/h1-7,11,18H

InChI Key

OXTPMZKCTOCRSV-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(C#N)NC2=CC=C(C=C2)C(F)(F)F

solubility

not available

2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile is an organic compound characterized by its unique structure, which includes a furyl group and a trifluoromethyl-substituted aniline moiety. This compound is notable for its potential applications in pharmaceuticals and materials science due to the presence of both the furyl and trifluoromethyl groups, which can impart distinctive electronic properties and enhance biological activity.

The chemical reactivity of 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile can be explored through various synthetic pathways. Notably, reactions involving nucleophilic substitutions and electrophilic aromatic substitutions are common. For instance, the trifluoromethyl group can participate in nucleophilic reactions, while the furyl group can undergo electrophilic aromatic substitution. These reactions are facilitated under mild conditions, often utilizing solvents like N-methyl-2-pyrrolidone for optimal yields .

Research indicates that compounds containing furyl and trifluoromethyl groups exhibit significant biological activities, including antimicrobial and anticancer properties. The incorporation of these functional groups can enhance the lipophilicity and metabolic stability of the molecules, potentially leading to improved bioavailability. Specific studies have shown that similar compounds demonstrate inhibitory effects on various cancer cell lines, suggesting that 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile may also possess therapeutic potential .

The synthesis of 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile can be achieved through several methods:

  • One-Pot Synthesis: This method involves a sequential reaction where starting materials are combined in a single reaction vessel, minimizing purification steps.
  • Condensation Reactions: The compound can be synthesized by condensing 4-(trifluoromethyl)aniline with appropriate carbonyl precursors under acidic or basic conditions.
  • Trifluoromethylation: Utilizing trifluoromethylating agents in the presence of suitable catalysts can introduce the trifluoromethyl group efficiently .

The applications of 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile span various fields:

  • Pharmaceuticals: Its potential as a drug candidate in anticancer therapies.
  • Material Science: Used in the development of advanced materials due to its unique electronic properties.
  • Agricultural Chemicals: Investigated for use as agrochemicals owing to its biological activity against pests and pathogens .

Interaction studies involving 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may interact with specific protein targets involved in cancer pathways, leading to apoptosis in malignant cells. Further research is necessary to elucidate the precise mechanisms of action and potential side effects .

Several compounds share structural features with 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile, including:

Compound NameStructural FeaturesUnique Aspects
4-TrifluoromethylphenylacetonitrileTrifluoromethyl group attached to phenylSimpler structure; lacks furyl moiety
2-Furyl-4-methylanilineContains furyl and aniline groupsNo trifluoromethyl group; different biological activity
3-Trifluoromethyl-1H-pyrazoleTrifluoromethyl on a pyrazole ringDifferent heterocyclic structure; varied reactivity
5-Trifluoromethyl-1H-pyrroleTrifluoromethyl on a pyrroleExhibits distinct electronic properties

The uniqueness of 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile lies in its combination of both furyl and trifluoromethyl functionalities, which may synergistically enhance its biological activity compared to related compounds .

Systematic Nomenclature

The compound’s IUPAC name, 2-(furan-2-yl)-2-{[4-(trifluoromethyl)phenyl]amino}acetonitrile, delineates its structure unambiguously:

  • Furan-2-yl: A five-membered aromatic ring with one oxygen atom at the 2-position.
  • 4-(Trifluoromethyl)anilino: An aniline derivative substituted with a trifluoromethyl group at the para position.
  • Acetonitrile: A nitrile group (-C≡N) bonded to a methylene bridge.

Key Identifiers:

PropertyValueSource
Molecular FormulaC₁₃H₉F₃N₂OPubChem
Molecular Weight266.22 g/molPubChem
CAS Registry Number325139-63-7Bio-Connect
SMILESC1=COC(=C1)C(C#N)NC2=CC=C(C=C2)C(F)(F)FPubChem

The canonical SMILES string encodes connectivity: the furan ring (C1=COC=C1) links to a central carbon bearing both the nitrile (C#N) and the anilino group (NC2=CC=C(C=C2)C(F)(F)F).

Spectroscopic and Computational Characterization

  • Infrared (IR): Stretching vibrations for C≡N (~2240 cm⁻¹) and C-O (furan, ~1015 cm⁻¹) confirm functional groups.
  • NMR: ¹H NMR reveals furan protons as doublets (δ 6.3–7.4 ppm), while the trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -62 ppm).
  • X-ray Crystallography: Limited data exist, but analogous nitriles show planar geometries around the nitrile carbon.

Multi-Nuclear Nuclear Magnetic Resonance Fingerprinting

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile through multi-nuclear analysis. The compound's complex structure, incorporating furan, trifluoromethyl aniline, and nitrile functionalities, generates distinctive spectroscopic signatures across multiple nuclei [1] [2].

Proton Nuclear Magnetic Resonance Characterization

The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic resonance patterns for each structural component. The furan ring protons typically appear in the 6.2-7.5 parts per million region, with the 2-position proton (adjacent to the substitution site) exhibiting distinct coupling patterns [3] [4]. The aromatic protons of the trifluoromethyl-substituted aniline ring resonate between 7.0-8.0 parts per million, with the trifluoromethyl group inducing measurable downfield shifts due to its strong electron-withdrawing character [5] [6].

The aniline nitrogen-hydrogen protons display variable chemical shifts depending on the hydrogen bonding environment and tautomeric state. In deuterated chloroform solutions, these protons typically appear as a broad singlet around 4-6 parts per million, while in more polar solvents like dimethyl sulfoxide-d6, they may shift significantly downfield due to enhanced hydrogen bonding interactions [7].

Carbon-13 Nuclear Magnetic Resonance Analysis

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed carbon framework characterization. The trifluoromethyl carbon appears as a characteristic quartet around 123 parts per million due to coupling with the three equivalent fluorine nuclei, with ¹JCF coupling constants typically ranging from 270-285 Hz [5] [8]. The aromatic carbons of both the furan and aniline rings appear in the 110-160 parts per million region, with the furan carbons showing distinctive chemical shifts: C-2 around 110-120 parts per million, C-3 and C-4 between 140-145 parts per million, and the oxygen-bearing carbon (C-5) near 160 parts per million [9] [4].

The nitrile carbon exhibits a sharp singlet typically between 115-120 parts per million, providing a reliable structural marker. The bridging carbon connecting the furan and aniline moieties appears in the aliphatic region around 50-60 parts per million, with its exact position influenced by the electronic effects of adjacent functional groups [10] [11].

Fluorine-19 Nuclear Magnetic Resonance Fingerprinting

¹⁹F Nuclear Magnetic Resonance spectroscopy offers exceptional sensitivity for the trifluoromethyl group characterization. The three equivalent fluorine nuclei generate a sharp singlet typically between -60 to -65 parts per million relative to trichlorofluoromethane [12] [2]. This chemical shift position is highly diagnostic and sensitive to the electronic environment, making it an excellent probe for conformational and intermolecular interaction studies [8] [13].

The ¹⁹F Nuclear Magnetic Resonance chemical shift shows remarkable environmental sensitivity, with variations of several parts per million observed upon changes in solvent polarity or hydrogen bonding interactions. This sensitivity stems from the high electronegativity of fluorine and the polarizability of the trifluoromethyl group, which responds to local electrostatic field changes [8] [13].

NucleusChemical Shift RangeMultiplicityCoupling Constants
¹H (Furan)6.2-7.5 ppmComplex multipets³JHH = 1-4 Hz
¹H (Aniline)7.0-8.0 ppmDoublets/multiplets³JHH = 7-9 Hz
¹³C (CF₃)~123 ppmQuartet¹JCF = 270-285 Hz
¹³C (Nitrile)115-120 ppmSinglet-
¹⁹F (CF₃)-60 to -65 ppmSinglet-

Vibrational Spectroscopy of Functional Groups

Vibrational spectroscopy provides detailed molecular-level information about functional group characteristics and intermolecular interactions in 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile. Both infrared and Raman spectroscopic techniques offer complementary insights into the vibrational dynamics of this complex molecule [14] [15] [16].

Trifluoromethyl Group Vibrational Characteristics

The trifluoromethyl functional group exhibits highly characteristic vibrational modes that serve as definitive structural markers. The symmetric and antisymmetric carbon-fluorine stretching vibrations appear as intense bands in the 1100-1200 cm⁻¹ region, with the antisymmetric stretch typically occurring at higher frequency (~1180 cm⁻¹) than the symmetric mode (~1100 cm⁻¹) [15] [16] [17]. These bands are among the strongest in the infrared spectrum due to the large dipole moment changes associated with carbon-fluorine bond stretching.

The trifluoromethyl deformation modes appear as characteristic absorptions around 700-750 cm⁻¹ for symmetric deformation and approximately 520 cm⁻¹ for antisymmetric deformation [17]. The exact frequencies depend on the electronic environment and the nature of the carbon-trifluoromethyl bond, with electron-withdrawing substituents generally causing upward frequency shifts [15].

Nitrile Group Vibrational Analysis

The nitrile functional group provides one of the most diagnostic vibrational markers, exhibiting a sharp, intense carbon-nitrogen triple bond stretching vibration typically between 2240-2270 cm⁻¹ [10] [11] [18]. This band is particularly useful for structural characterization because of its narrow bandwidth and sensitivity to the local electronic environment. Electron-withdrawing groups adjacent to the nitrile functionality cause blue-shifts of this vibration, while electron-donating groups induce red-shifts [10] [19].

The nitrile stretching frequency serves as an excellent probe for hydrogen bonding interactions. When the nitrile nitrogen acts as a hydrogen bond acceptor, the carbon-nitrogen triple bond shortens slightly, resulting in a measurable increase in the stretching frequency. This effect has been quantitatively studied using density functional theory calculations, which show excellent correlation between hydrogen bond strength and frequency shift [19].

Furan Ring Vibrational Modes

The furan heterocycle exhibits multiple characteristic vibrational modes that provide structural information. The carbon-carbon and carbon-oxygen stretching vibrations appear in the 1400-1600 cm⁻¹ region, with the exact positions dependent on substitution patterns [20] [21] [22]. Ring breathing modes typically occur around 1000-1100 cm⁻¹, while out-of-plane ring deformation modes appear in the 740-900 cm⁻¹ region [20] [23].

The furan carbon-hydrogen stretching vibrations occur in the 3000-3100 cm⁻¹ region, generally at slightly higher frequencies than typical aromatic carbon-hydrogen stretches due to the electron-deficient nature of the furan ring [21] [23]. These modes show characteristic coupling patterns that can be analyzed through potential energy distribution calculations to provide detailed vibrational assignments [20].

Aniline Functional Group Vibrations

The aniline moiety contributes several distinctive vibrational modes. The primary amine nitrogen-hydrogen stretching vibrations appear as a characteristic doublet in the 3300-3500 cm⁻¹ region, with the antisymmetric stretch occurring at higher frequency than the symmetric stretch [14] [24]. The nitrogen-hydrogen bending vibration typically appears around 1600-1650 cm⁻¹ and often overlaps with aromatic carbon-carbon stretching modes [24].

The aromatic carbon-hydrogen stretching modes of the aniline ring occur in the 3000-3100 cm⁻¹ region, while the aromatic carbon-carbon stretching vibrations appear between 1400-1600 cm⁻¹. The substitution pattern on the aromatic ring significantly influences these frequencies, with the para-trifluoromethyl substitution causing measurable perturbations to the normal mode patterns [14] [25] [24].

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
CF₃C-F symmetric stretch~1100Very strong
CF₃C-F antisymmetric stretch~1180Very strong
C≡NTriple bond stretch2240-2270Strong
NH₂Symmetric stretch3300-3400Medium
NH₂Antisymmetric stretch3400-3500Medium
FuranC=C stretch1400-1600Medium
AromaticC-H stretch3000-3100Medium

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the gold standard for definitive structural characterization of 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile, providing atomic-level resolution of molecular geometry and crystal packing arrangements. The technique reveals precise bond lengths, bond angles, and three-dimensional molecular conformations that are essential for understanding structure-property relationships [26] [27] [28].

Molecular Geometry Determination

X-ray crystallographic analysis typically reveals that the compound adopts a specific conformation that minimizes intramolecular steric interactions while maximizing stabilizing electronic effects. The furan ring maintains its characteristic planar geometry with carbon-oxygen and carbon-carbon bond lengths consistent with aromatic character [29] [30]. The trifluoromethyl-substituted aniline ring also maintains planarity, with the trifluoromethyl group positioned to minimize steric hindrance with the amine functionality [26] [27].

The dihedral angle between the furan and aniline ring systems is typically in the range of 20-40 degrees, representing a compromise between conjugative stabilization and steric repulsion [27] [28]. This angle is influenced by both intramolecular interactions and crystal packing forces, making it sensitive to the crystallization conditions and the presence of solvent molecules [29].

Bond length analysis reveals characteristic values for each functional group component. The carbon-nitrogen triple bond distance typically measures 1.14-1.16 Å, consistent with nitrile functionality. The carbon-fluorine bonds in the trifluoromethyl group show typical lengths of 1.33-1.35 Å, while the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring measures approximately 1.50 Å [26] [27].

Crystal System and Space Group Analysis

The crystal structure determination reveals the specific crystal system and space group, which provide fundamental information about molecular symmetry and packing efficiency. Trifluoromethyl-containing compounds often crystallize in centrosymmetric space groups due to the favorable packing of the bulky trifluoromethyl groups [26] [27] [28]. Common space groups include P21/c, P-1, and Pbca, depending on the specific molecular conformation and hydrogen bonding patterns [29].

Unit cell parameters provide quantitative measures of the crystal lattice dimensions. Typical values for related compounds show unit cell volumes in the range of 1000-1500 Ų, reflecting the substantial molecular volume occupied by the trifluoromethyl and heteroaromatic substituents [29] [28]. The packing efficiency, typically expressed as the percentage of space occupied by molecules within the unit cell, generally falls in the range of 65-75% for organic crystals of this type [26].

Thermal Parameters and Disorder Analysis

Crystallographic refinement often reveals thermal motion parameters that provide insights into molecular flexibility and potential disorder. The trifluoromethyl group frequently exhibits enhanced thermal motion or static disorder due to its relatively weak interactions with the crystal lattice [27] [7]. This disorder may manifest as split positions for the fluorine atoms or elevated thermal parameters, requiring careful crystallographic modeling [27].

The nitrile group typically shows well-ordered behavior due to its linear geometry and potential for specific intermolecular interactions. The furan and aniline rings generally exhibit normal thermal motion patterns, with thermal ellipsoids elongated primarily in directions perpendicular to the ring planes [29] [28].

ParameterTypical RangeSignificance
C-N triple bond1.14-1.16 ÅNitrile character confirmation
C-F bonds1.33-1.35 ÅNormal trifluoromethyl geometry
Dihedral angle (rings)20-40°Conformational preference
Unit cell volume1000-1500 ŲMolecular packing efficiency
R-factor<5%Structure quality indicator

Hydrogen Bonding Network Topology

The hydrogen bonding network in crystalline 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile plays a crucial role in determining crystal packing stability and physical properties. The compound's multiple hydrogen bond donor and acceptor sites create opportunities for complex three-dimensional supramolecular architectures [31] [32] [33] [7].

Primary Hydrogen Bonding Interactions

The primary amine functionality of the aniline group serves as the dominant hydrogen bond donor, forming interactions with various acceptor sites within the crystal structure. Classical N-H⋯N hydrogen bonds can form between the amine donor and the nitrile nitrogen acceptor, with typical donor-acceptor distances ranging from 2.8-3.2 Å and N-H⋯N angles approaching linearity (160-180°) [31] [32] [7]. These interactions often result in the formation of dimeric units or extended chain structures.

N-H⋯O hydrogen bonds involving the furan oxygen as an acceptor represent another significant interaction type. The furan oxygen's lone pairs are readily accessible for hydrogen bonding, with typical N-H⋯O distances falling in the 2.7-3.1 Å range [32] [33]. The geometry of these interactions is influenced by the furan ring's electron density distribution and the orientation of the approaching hydrogen bond donor [7].

Secondary Interactions and Weak Hydrogen Bonds

Beyond classical hydrogen bonds, the crystal structure may feature numerous weak interactions that contribute to overall packing stability. C-H⋯F hydrogen bonds involving the trifluoromethyl group represent a particularly interesting interaction type. While individually weak, these interactions can be numerous and collectively significant for crystal packing [26] [7] [34]. Typical C-H⋯F distances range from 2.4-2.8 Å, with the interaction strength dependent on the acidity of the carbon-hydrogen donor [7].

C-H⋯N interactions involving aromatic hydrogen atoms and the nitrile nitrogen provide additional stabilization. The linear geometry of the nitrile group makes it an effective hydrogen bond acceptor, with interactions typically characterized by C-H⋯N distances of 2.5-2.9 Å [32] [33]. The directionality of these interactions is influenced by the electrostatic potential distribution around the nitrile group.

Supramolecular Architecture

The combination of multiple hydrogen bonding modes often results in complex supramolecular architectures. Common structural motifs include centrosymmetric dimers formed through paired N-H⋯N or N-H⋯O interactions, one-dimensional chains propagated by alternating hydrogen bond donors and acceptors, and two-dimensional sheet structures incorporating multiple interaction types [31] [29] [32].

The trifluoromethyl group's steric bulk and weak interaction capability can significantly influence the overall packing topology. Its preference for forming weak C-H⋯F interactions while avoiding close contacts with other bulky groups creates packing constraints that may favor specific supramolecular arrangements [7] [34]. The balance between maximizing favorable interactions and minimizing unfavorable contacts ultimately determines the observed crystal structure.

Network Topology Analysis

Graph theory approaches can be applied to analyze the hydrogen bonding network topology systematically. The connectivity pattern of hydrogen bond donors and acceptors defines the dimensionality and robustness of the supramolecular network. Networks with high connectivity and multiple redundant pathways generally produce more stable crystal structures with higher melting points and mechanical strength [31] [32].

The presence of multiple functional groups capable of participating in hydrogen bonding creates opportunities for polymorphism, where different crystal structures arise from alternative hydrogen bonding patterns. The relative stability of different polymorphic forms depends on the balance between hydrogen bonding energy and crystal packing efficiency [31] [7].

Interaction TypeDistance Range (Å)Angle Range (°)Relative Strength
N-H⋯N2.8-3.2160-180Strong
N-H⋯O2.7-3.1150-180Strong
C-H⋯F2.4-2.8120-160Weak
C-H⋯N2.5-2.9140-170Weak
π-π stacking3.3-3.8-Medium

Computational Validation

Density Functional Theory-Based Geometry Optimization

Density Functional Theory calculations provide essential computational validation for experimental structural determinations of 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile. These calculations offer detailed insights into molecular geometry, conformational preferences, and electronic structure that complement experimental observations [35] [36] [24].

Methodological Considerations

The choice of density functional and basis set significantly influences the accuracy of geometric predictions for fluorinated organic compounds. The B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) provides a good balance between computational efficiency and accuracy for trifluoromethyl-containing molecules [35] [24] [37]. For systems requiring higher accuracy, the M06-2X functional offers improved performance for non-covalent interactions and dispersion effects [35].

Basis set selection must account for the electronic structure complexity introduced by fluorine atoms. The inclusion of diffuse functions becomes particularly important for accurate description of the highly electronegative fluorine atoms and their influence on neighboring atoms [35] [36]. Polarization functions are essential for proper description of the electronic environment around the trifluoromethyl group [24] [37].

Conformational Analysis

Computational geometry optimization reveals the energetically preferred molecular conformation through systematic exploration of the potential energy surface. The rotation around the bond connecting the furan and aniline moieties represents a key degree of freedom that influences overall molecular properties [38] [39]. Potential energy surface scans typically reveal multiple local minima corresponding to different rotational conformers, with energy differences of 2-8 kcal/mol between conformers [38].

The orientation of the trifluoromethyl group relative to the aniline ring represents another important conformational parameter. Steric interactions between the trifluoromethyl group and the amine functionality, combined with electronic effects, determine the preferred rotational orientation [35] [40]. Calculations typically show that conformations minimizing steric clash while maximizing through-space electronic interactions are energetically favored [40].

Bond Length and Angle Optimization

Density functional theory optimization provides precise predictions of bond lengths and angles that can be directly compared with experimental crystallographic data. The carbon-nitrogen triple bond length is typically predicted within 0.01-0.02 Å of experimental values when appropriate functionals and basis sets are employed [35] [36]. Similarly, carbon-fluorine bond lengths in the trifluoromethyl group show excellent agreement with experimental data, typically within 0.005-0.015 Å [24] [37].

Angular parameters, including bond angles and dihedral angles, generally show good computational-experimental agreement. The tetrahedral geometry around the trifluoromethyl carbon is well-reproduced by density functional theory methods, with F-C-F angles typically within 1-2° of experimental values [35] [24]. The planar geometry of the aromatic rings is maintained in optimized structures, with deviations from planarity typically less than 0.1 Å for ring atoms [36].

Solvent Effects and Environmental Corrections

The incorporation of solvent effects through continuum solvation models significantly improves the accuracy of geometric predictions for polar molecules like 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile. The Polarizable Continuum Model provides a computationally efficient approach for including bulk solvent effects [35] [39]. The choice of solvent model and dielectric constant should reflect experimental conditions to ensure meaningful comparisons.

Dispersion corrections become particularly important for accurate description of weak intermolecular interactions and crystal packing effects. Modern density functional theory implementations include empirical dispersion corrections (such as D3 or D4 methods) that significantly improve the description of van der Waals interactions [35] [41]. These corrections are essential for accurate prediction of conformational energies and intermolecular interaction strengths [41].

PropertyDFT MethodBasis SetTypical Accuracy
Bond lengthsB3LYP/M06-2X6-311++G(d,p)±0.01-0.02 Å
Bond anglesB3LYP/M06-2X6-31G(d,p)±1-2°
Conformational energiesB3LYP-D36-311++G(d,p)±2-4 kcal/mol
Vibrational frequenciesB3LYP6-31G(d,p)±20-50 cm⁻¹

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides crucial insights into the electronic structure and chemical reactivity of 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital characteristics determine the compound's optical properties, electron transfer capabilities, and chemical reactivity patterns [42] [35] [43] [36].

Highest Occupied Molecular Orbital Characteristics

The Highest Occupied Molecular Orbital of 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile typically exhibits significant π-character, with electron density concentrated on the aromatic ring systems. The orbital energy typically ranges from -7.0 to -7.5 eV, depending on the computational method and basis set employed [35] [36]. The electron-withdrawing effect of the trifluoromethyl group significantly stabilizes the Highest Occupied Molecular Orbital relative to non-fluorinated analogs [43] [36].

The spatial distribution of the Highest Occupied Molecular Orbital reveals the primary sites for electrophilic attack and oxidation reactions. Electron density is typically concentrated on the furan ring and the aniline nitrogen, with reduced density on carbon atoms adjacent to the strongly electron-withdrawing trifluoromethyl group [35] [43]. This distribution pattern correlates directly with observed chemical reactivity, where electrophilic substitution reactions preferentially occur at electron-rich positions [36].

Lowest Unoccupied Molecular Orbital Properties

The Lowest Unoccupied Molecular Orbital energy typically falls in the range of -1.5 to -2.5 eV, creating a Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of approximately 5.0-6.0 eV [35] [36]. This energy gap corresponds to electronic transitions in the ultraviolet region, consistent with the compound's optical absorption characteristics [35]. The relatively large energy gap indicates good chemical stability and low susceptibility to thermal electron excitation under ambient conditions [43].

The Lowest Unoccupied Molecular Orbital spatial distribution reveals the preferred sites for nucleophilic attack and reduction reactions. Electron density in this orbital is typically concentrated on the aromatic carbons bearing electron-withdrawing substituents, particularly those adjacent to the trifluoromethyl group [35] [43]. The nitrile carbon also shows significant Lowest Unoccupied Molecular Orbital density, consistent with its electrophilic character and susceptibility to nucleophilic addition reactions [36].

Electronic Transition Analysis

Time-dependent density functional theory calculations provide detailed information about electronic transitions between frontier molecular orbitals. The primary electronic transition typically corresponds to a Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital excitation with significant π → π* character [35] [36]. The calculated transition energy shows good agreement with experimental ultraviolet-visible absorption spectra when appropriate functionals are employed [35].

The oscillator strength of the primary electronic transition reflects the degree of orbital overlap and the change in dipole moment upon excitation. Strong electronic transitions (high oscillator strength) typically correspond to well-overlapped orbitals with significant spatial redistribution upon excitation [35] [43]. The calculated oscillator strengths provide quantitative predictions of absorption intensities that can be directly compared with experimental spectra [36].

Chemical Reactivity Prediction

The frontier molecular orbital energies and distributions provide valuable insights for predicting chemical reactivity patterns. The ionization potential, estimated from the negative of the Highest Occupied Molecular Orbital energy, indicates the ease of electron removal and oxidation susceptibility [43] [36]. Similarly, the electron affinity, related to the Lowest Unoccupied Molecular Orbital energy, predicts the compound's propensity for electron acceptance and reduction reactions [35].

Local reactivity descriptors, derived from frontier molecular orbital densities, provide site-specific reactivity predictions. The Fukui functions, calculated from orbital density differences, identify the most reactive atomic sites for nucleophilic and electrophilic attack [35] [43]. These predictions correlate well with experimental observations of regioselectivity in chemical reactions involving trifluoromethyl-substituted aromatic compounds [36].

Electronic Communication Analysis

The degree of electronic communication between different molecular fragments can be assessed through frontier molecular orbital analysis. Orbital delocalization across multiple aromatic rings indicates strong electronic coupling, while localized orbitals suggest weak electronic communication [42] [35]. The trifluoromethyl group's strong electron-withdrawing effect typically enhances orbital delocalization by stabilizing extended π-systems [43] [41].

Charge transfer character can be evaluated by analyzing the spatial separation of Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital densities. Significant spatial separation indicates charge-transfer transitions, which often exhibit solvatochromic behavior and large Stokes shifts in fluorescence [35] [43]. These properties are particularly relevant for potential applications in molecular electronics and photonic devices [42].

PropertyTypical ValueMethodSignificance
HOMO energy-7.0 to -7.5 eVB3LYP/TD-DFTIonization potential
LUMO energy-1.5 to -2.5 eVB3LYP/TD-DFTElectron affinity
HOMO-LUMO gap5.0-6.0 eVTD-DFTChemical stability
λmax absorption250-280 nmTD-DFTOptical properties
Oscillator strength0.1-0.3TD-DFTAbsorption intensity

XLogP3

3.4

Dates

Last modified: 08-16-2023

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